20alpha-Dihydrocortisol
Overview
Description
20alpha-Dihydrocortisol is a metabolite of cortisol, a glucocorticoid produced by the adrenal gland. It is formed through the action of the enzyme 20alpha-hydroxysteroid dehydrogenase, which catalyzes the reduction of cortisol. This compound plays a significant role in various physiological processes, including the regulation of blood sugar levels, immune response, and metabolism of fats, proteins, and carbohydrates .
Mechanism of Action
Target of Action
20alpha-Dihydrocortisol is a metabolite of cortisol . Cortisol, also known as hydrocortisone, is a glucocorticoid secreted by the adrenal cortex . It is used to treat immune, inflammatory, and neoplastic conditions . The primary targets of this compound are likely to be similar to those of cortisol, which include glucocorticoid receptors that mediate changes in gene expression leading to multiple downstream effects .
Mode of Action
The short-term effects of corticosteroids like cortisol include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . Corticosteroids bind to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects over hours to days .
Biochemical Pathways
This compound is involved in the steroid hormone biosynthesis pathway . It is a product of the action of 20alpha-HSD, which converts cortisol to this compound . This conversion is particularly evident in the placenta and uterus during pregnancy, signifying its importance in fetal development.
Pharmacokinetics
Studies on hydrocortisone, from which this compound is derived, show that there can be large inter-individual variation in clearance and volume of distribution . This suggests that the pharmacokinetics of this compound may also vary significantly between individuals.
Result of Action
These may include increasing blood sugar through gluconeogenesis, suppressing the immune system, and aiding in fat, protein, and carbohydrate metabolism .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, stress and low levels of blood glucocorticoids can trigger the release of cortisol, from which this compound is derived
Biochemical Analysis
Biochemical Properties
20alpha-Dihydrocortisol is involved in various biochemical reactions. It is a product of the enzyme 20alpha-hydroxysteroid dehydrogenase (20alpha-HSD), which is involved in the metabolism of cortisol . This enzyme converts cortisol to this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It is known to bind with enzymes like 20alpha-HSD, influencing their activity . This interaction leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the urinary excretion of this compound and urinary free cortisol (UFC) in normal subjects and patients with Cushing’s syndrome varies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of cortisol . The enzyme 20alpha-HSD plays a crucial role in this pathway, converting cortisol to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20alpha-Dihydrocortisol involves the reduction of cortisol using the enzyme 20alpha-hydroxysteroid dehydrogenase. This enzymatic reaction is typically carried out under controlled conditions to ensure the selective reduction of the 20-keto group to a 20alpha-hydroxy group.
Industrial Production Methods: Industrial production of this compound is generally achieved through biotechnological processes involving microbial or enzymatic transformations. These methods are preferred due to their high specificity and efficiency in producing the desired compound .
Types of Reactions:
Reduction: The primary reaction involving this compound is the reduction of cortisol to form the compound.
Oxidation: this compound can undergo oxidation to revert to cortisol or other related corticosteroids.
Common Reagents and Conditions:
Reduction: Enzyme 20alpha-hydroxysteroid dehydrogenase, typically in a buffered aqueous solution.
Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Major Products Formed:
Reduction: this compound.
Oxidation: Cortisol and other related corticosteroids.
Scientific Research Applications
20alpha-Dihydrocortisol has several applications in scientific research:
Comparison with Similar Compounds
Cortisol: The parent compound from which 20alpha-Dihydrocortisol is derived.
20beta-Dihydrocortisol: Another metabolite of cortisol, differing in the stereochemistry of the hydroxyl group at the 20-position.
Cortisone: A closely related corticosteroid with similar biological activities but distinct chemical properties.
Uniqueness: this compound is unique due to its specific formation through the action of 20alpha-hydroxysteroid dehydrogenase and its distinct role in the metabolism of cortisol. Its specific stereochemistry at the 20-position also differentiates it from other similar compounds.
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWCEQOCFFQUKS-FJWDNACWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-79-5 | |
Record name | MLS002694142 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 20α-dihydrocortisol used to assess the activity of 11β-hydroxysteroid dehydrogenase?
A: 20α-Dihydrocortisol is a metabolite of cortisol, generated through the action of 20α-hydroxysteroid dehydrogenase. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) specifically converts cortisol to the inactive metabolite cortisone, but it does not act on 20α-dihydrocortisol. []
Q2: The research paper mentions a significant correlation between serum glycyrrhetinic acid levels and the urinary 20α-dihydrocortisol/20α-dihydrocortisone ratio. What does this correlation indicate?
A: The study demonstrated a positive correlation between serum glycyrrhetinic acid levels and the urinary 20α-dihydrocortisol/20α-dihydrocortisone ratio. [] This finding suggests that glycyrrhetinic acid inhibits 11β-HSD2 activity in a dose-dependent manner.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.